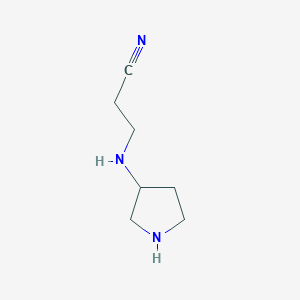

3-(Pyrrolidin-3-ylamino)propanenitrile

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak at m/z 139.20 [M+H]⁺.

- Fragmentation pattern: Loss of NH₂ (17 Da) and C≡N (26 Da) groups.

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray data for this compound remains unreported, analogous compounds provide insights:

- Related structures : Crystallographic studies of 1-morpholino-3-morpholinium bromide propane (C₇H₁₅BrN₂O) reveal a centro-symmetric packing arrangement with intermolecular N–H···Br hydrogen bonds.

- Pyrrolidine derivatives : X-ray diffraction of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile confirms a chair-like pyrrolidine conformation and axial chirality at C3.

| Parameter | Value (Å/°) |

|---|---|

| C3–N bond length | 1.46 ± 0.02 |

| C≡N bond length | 1.16 ± 0.01 |

| N–C–C bond angle | 112.3° ± 1.5° |

Computational Modeling of Electronic and Spatial Properties

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) reveal:

- Electrostatic potential : The nitrile group acts as an electron-withdrawing moiety (−0.32 e), while the pyrrolidine nitrogen exhibits partial positive charge (+0.18 e).

- Frontier molecular orbitals :

- Conformational energy barriers : Rotation about the C–N bond requires 8.3 kcal/mol, favoring an antiperiplanar arrangement.

| Property | Calculated Value |

|---|---|

| Dipole moment | 3.12 D |

| Polarizability | 12.5 ų |

| LogP (octanol/water) | 0.84 |

属性

IUPAC Name |

3-(pyrrolidin-3-ylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-3-1-4-10-7-2-5-9-6-7/h7,9-10H,1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNHBBWGIPPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-ylamino)propanenitrile typically involves the reaction of pyrrolidine with a suitable nitrile compound. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 3-chloropropanenitrile under basic conditions to form the desired product. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

化学反应分析

Types of Reactions

3-(Pyrrolidin-3-ylamino)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

3-(Pyrrolidin-3-ylamino)propanenitrile, known by its CAS number 1048912-41-9, has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This compound is particularly noted for its implications in medicinal chemistry, especially in the development of pharmaceuticals targeting specific biological pathways.

Chemical Properties and Structure

This compound has the molecular formula C₇H₁₃N₃ and a molecular weight of approximately 139.202 g/mol. The compound features a pyrrolidine ring, which contributes to its biological activity by influencing receptor binding and pharmacokinetics. The physical properties include a high purity level (>95%) and stability under standard laboratory conditions .

Medicinal Chemistry

The compound is being investigated for its role as a building block in the synthesis of various biologically active molecules. Its pyrrolidinyl group is significant in creating derivatives that may exhibit enhanced pharmacological properties. For instance, compounds derived from this compound have shown promise in targeting enzymes like N-myristoyltransferase (NMT), which is crucial for the survival of certain pathogens such as Leishmania species .

Antiparasitic Activity

Research has indicated that derivatives of this compound may possess antiparasitic properties, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. The structure–activity relationship (SAR) studies have demonstrated that modifications to the compound can lead to increased selectivity and potency against these parasites while minimizing toxicity to human cells .

Neuropharmacology

The compound's structural characteristics make it a candidate for exploring neuropharmacological applications, particularly in modulating neurotransmitter systems. Pyrrolidine derivatives are often associated with activity at dopamine receptors, which could be beneficial in developing treatments for disorders such as schizophrenia or depression .

Drug Development

The synthesis of this compound and its analogs is relevant for drug discovery programs aimed at creating novel therapeutics. Its utility as a scaffold allows researchers to explore various substitutions that can enhance bioactivity and reduce side effects .

Structural Biology Studies

Crystallographic studies involving this compound have provided insights into its binding interactions with target proteins, facilitating the rational design of more effective inhibitors against specific biological targets. The understanding gained from these studies is instrumental in optimizing lead compounds for further development .

Case Study 1: Leishmania NMT Inhibition

A comprehensive study focused on the inhibition of N-myristoyltransferase (NMT) by compounds derived from this compound revealed significant selectivity against Leishmania NMT compared to human NMTs. This selectivity was attributed to specific interactions facilitated by the pyrrolidine moiety, leading to a promising lead compound with potential therapeutic applications against leishmaniasis .

Case Study 2: Neurotransmitter Modulation

In another study, derivatives of this compound were evaluated for their ability to modulate dopamine receptors. The results indicated that certain modifications could enhance receptor affinity and selectivity, suggesting potential applications in treating neuropsychiatric disorders .

作用机制

The mechanism of action of 3-(Pyrrolidin-3-ylamino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes.

相似化合物的比较

Substituent Variations

- 3-(Pyrrolidin-3-ylamino)propanenitrile: Pyrrolidine (alicyclic amine) substituent.

- 3-(Pyridin-2-ylamino)propanenitrile (CAS 50342-32-0): Pyridine (aromatic heterocycle) substituent .

- 3-(Hexylamino)propanenitrile (9b): Linear alkyl chain (hexyl group) .

- 3-(Phenylamino)propanenitrile (9h): Aromatic phenyl group .

Physical Properties

*Calculated based on molecular formula. †Estimated based on analogous amines.

Key Observations :

- The pyridin-2-ylamino derivative (147.18 g/mol) has a lower molecular weight than the pyrrolidinyl analog due to reduced hydrogen content.

- Aromatic substituents (e.g., phenyl, pyridyl) generally increase density compared to aliphatic groups.

Spectral Characteristics

- IR Spectroscopy : All nitriles exhibit a characteristic C≡N stretch near 2240 cm⁻¹. Pyrrolidinyl and pyridyl substituents introduce distinct N–H and C–N stretches in the 3300–3500 cm⁻¹ and 1600–1300 cm⁻¹ regions, respectively .

- NMR: 3-(Pyridin-2-ylamino)propanenitrile: Pyridine protons appear as multiplets at δ 7.1–8.5 ppm, while nitrile-adjacent methylene protons resonate near δ 3.5 ppm . 3-(Phenylamino)propanenitrile (9h): Aromatic protons at δ 6.8–7.2 ppm and methylene protons at δ 2.6–3.1 ppm .

Market and Availability

- This compound: Discontinued as per CymitQuimica’s catalog, limiting its accessibility .

- Alternatives : Commercially available analogs like 3-(Pyridin-3-yl)propanenitrile (CAS 41038-67-9) are viable substitutes for research .

生物活性

3-(Pyrrolidin-3-ylamino)propanenitrile, also known by its CAS number 1048912-41-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₅H₈N₄

- Molecular Weight : 112.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor or modulator, affecting various signaling pathways. Notably, studies indicate its potential role in inhibiting protein kinases, which are crucial in numerous cellular processes.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : Research suggests that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell growth in breast and colorectal cancer models.

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to confirm these effects.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease.

Anticancer Studies

A notable study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The findings highlighted:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colorectal cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HT-29 | 4.8 |

Antimicrobial Studies

In another investigation, the antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated:

- Zone of Inhibition : The compound produced a zone of inhibition greater than 15 mm for both bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 15 |

常见问题

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodology :

- GC-MS with Derivatization : Convert polar impurities (e.g., hydrolysis products) to volatile derivatives using BSTFA. Set detection limits to <0.1% .

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients and evaporative light scattering detection for non-UV-active impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。